Ac-His-DPhe(pBr)-Arg-Trp-NH2 Ac-His-DPhe(pBr)-Arg-Trp-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC14577781
InChI: InChI=1S/C34H42BrN11O5/c1-19(47)43-29(15-23-17-39-18-42-23)33(51)46-28(13-20-8-10-22(35)11-9-20)32(50)44-26(7-4-12-40-34(37)38)31(49)45-27(30(36)48)14-21-16-41-25-6-3-2-5-24(21)25/h2-3,5-6,8-11,16-18,26-29,41H,4,7,12-15H2,1H3,(H2,36,48)(H,39,42)(H,43,47)(H,44,50)(H,45,49)(H,46,51)(H4,37,38,40)/t26-,27-,28+,29-/m0/s1
SMILES:
Molecular Formula: C34H42BrN11O5
Molecular Weight: 764.7 g/mol

Ac-His-DPhe(pBr)-Arg-Trp-NH2

CAS No.:

Cat. No.: VC14577781

Molecular Formula: C34H42BrN11O5

Molecular Weight: 764.7 g/mol

* For research use only. Not for human or veterinary use.

Ac-His-DPhe(pBr)-Arg-Trp-NH2 -

Specification

Molecular Formula C34H42BrN11O5
Molecular Weight 764.7 g/mol
IUPAC Name (2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-bromophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Standard InChI InChI=1S/C34H42BrN11O5/c1-19(47)43-29(15-23-17-39-18-42-23)33(51)46-28(13-20-8-10-22(35)11-9-20)32(50)44-26(7-4-12-40-34(37)38)31(49)45-27(30(36)48)14-21-16-41-25-6-3-2-5-24(21)25/h2-3,5-6,8-11,16-18,26-29,41H,4,7,12-15H2,1H3,(H2,36,48)(H,39,42)(H,43,47)(H,44,50)(H,45,49)(H,46,51)(H4,37,38,40)/t26-,27-,28+,29-/m0/s1
Standard InChI Key UDLFTFKLQRVSSE-FKWFRFQNSA-N
Isomeric SMILES CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=C(C=C2)Br)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N
Canonical SMILES CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)Br)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N

Introduction

Chemical Structure and Synthesis of Ac-His-DPhe(pBr)-Arg-Trp-NH2

Structural Features

The compound features a linear sequence of four amino acids:

  • N-terminal acetylation (Ac-His): Enhances metabolic stability.

  • DPhe(pBr): A para-brominated D-configuration phenylalanine residue that introduces steric and electronic modifications.

  • Arg-Trp-NH2: A C-terminal motif conserved in melanocortin agonists.

The bromine atom at the para position of DPhe(pBr) alters the ligand’s electronic properties, influencing its binding affinity and functional activity at MCR subtypes .

Synthesis Methodology

Ac-His-DPhe(pBr)-Arg-Trp-NH2 is synthesized via solid-phase peptide synthesis (SPPS):

  • Resin Activation: A Wang resin is functionalized with Fmoc-protected Trp.

  • Sequential Coupling: Fmoc-Arg(Pbf)-OH, Fmoc-DPhe(pBr)-OH, and Fmoc-His(Trt)-OH are added using HBTU/HOBt activation.

  • Acetylation: The N-terminus is acetylated using acetic anhydride.

  • Cleavage and Purification: The peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (91% TFA, 3% thioanisole, 3% water) and purified via reverse-phase HPLC .

Pharmacological Profile and Receptor Selectivity

Receptor Affinity and Functional Activity

Pharmacological characterization reveals subtype-specific interactions:

Receptor SubtypeEC₅₀ (nM)Efficacy (% α-MSH)Activity Type
mMC1R40.8 ± 10100%Full Agonist
mMC3R350~50% at 100 μMPartial Antagonist
mMC4R1.07 ± 0.46100%Full Agonist
mMC5R2.60 ± 1.52100%Full Agonist

Data derived from cAMP accumulation assays in transfected HEK293 cells .

  • MC3R Antagonism: The compound exhibits partial antagonism (pA₂ = 7.54 ± 0.12) with a Ki of 350 nM, suggesting competitive inhibition .

  • MC4R Agonism: Retains full efficacy (EC₅₀ = 1.07 nM), comparable to endogenous α-MSH .

Mechanistic Insights

The para-bromine substituent on DPhe(pBr) sterically hinders interactions with MC3R transmembrane domains, destabilizing the active receptor conformation. In contrast, MC4R accommodates the bulky residue, permitting full agonist activity .

Structure-Activity Relationship (SAR) Insights

DPhe(pBr) Substitutions

Systematic modifications at the DPhe position demonstrate:

  • Electron-Withdrawing Groups (e.g., Br, Cl): Enhance MC3R antagonism while preserving MC4R agonism.

  • Bulky Substituents (e.g., Bz, t-Bu): Abolish MC3R activity but retain MC4R potency .

Comparative SAR Analysis

ModificationMC3R ActivityMC4R Activity
DPhe(pBr)Partial AntagonistFull Agonist
DPhe(pI)Partial AntagonistFull Agonist
DPhe(pCF₃)Weak AntagonistFull Agonist
DNal(2′)AntagonistWeak Agonist

Data highlight the critical role of para-halogenation in MC3R/MC4R discrimination .

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